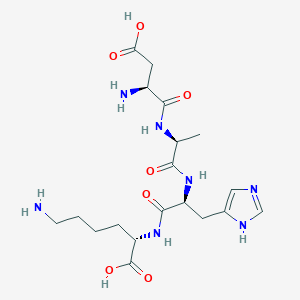
H-Asp-ala-his-lys-OH
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
H-Asp-ala-his-lys-OH has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The tetrapeptide H-Asp-Ala-His-Lys-OH, also known as DAHK, corresponds to the N-terminal sequence of human serum albumin . Its primary target is copper (II) ions (Cu (II)) . Copper ions play a crucial role in various biological processes, including oxidative stress and neuronal death .
Mode of Action
DAHK forms a tight binding site for Cu (II) ions . This interaction inhibits Cu (II)-induced oxidative DNA double strand breaks . By binding to Cu (II) ions, DAHK can prevent neuronal death induced by CuCl₂/ascorbic acid .
Biochemical Pathways
Given its interaction with cu (ii) ions and its role in preventing oxidative dna damage and neuronal death, it can be inferred that dahk may influence pathways related to oxidative stress and neuronal survival .
Pharmacokinetics
As a small-molecular-weight compound , it might have good bioavailability
Result of Action
The binding of DAHK to Cu (II) ions results in the inhibition of Cu (II)-induced oxidative DNA double strand breaks . This action of DAHK is as effective as human serum albumin (HSA) in preventing neuronal death induced by CuCl₂/ascorbic acid . Therefore, DAHK may serve as an effective, small-molecular-weight alternative to HSA as a therapeutic agent for stroke .
Biochemische Analyse
Biochemical Properties
H-Asp-ala-his-lys-OH plays a crucial role in biochemical reactions, particularly those involving copper ions . It interacts with various enzymes and proteins, forming a tight binding site for Cu (II) ions . This interaction is critical in preventing the formation of copper-induced reactive oxygen species .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by preventing neuronal death induced by CuCl2/ascorbic acid . This suggests that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly copper ions . This binding prevents the formation of copper-induced reactive oxygen species, thereby inhibiting potential damage to cells .
Temporal Effects in Laboratory Settings
Its ability to prevent neuronal death suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of copper ions in the body . It interacts with enzymes or cofactors that manage copper ions, potentially affecting metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-ala-his-lys-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The subsequent amino acids (histidine, alanine, and aspartic acid) are added sequentially through a series of coupling and deprotection steps . Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
H-Asp-ala-his-lys-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is often employed for reduction reactions.
Substitution: Amino acid derivatives and coupling agents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while substitution reactions can yield various peptide analogs .
Vergleich Mit ähnlichen Verbindungen
H-Asp-ala-his-lys-OH can be compared with other similar tetrapeptides, such as:
H-Lys-Ala-Val-Gly-OH: This peptide also contains lysine and alanine but differs in its other amino acid residues.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another peptide with a different sequence but similar applications in research and medicine.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)/t10-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPHUOSLCCHHY-PYJNHQTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}](/img/structure/B55178.png)
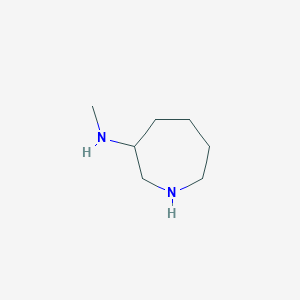
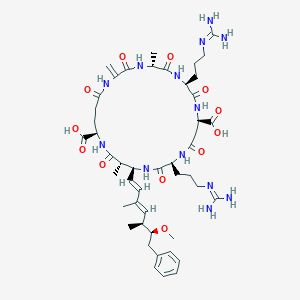
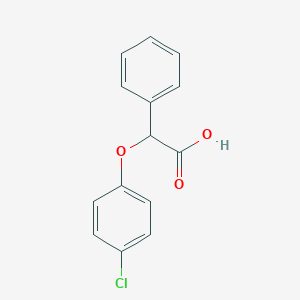

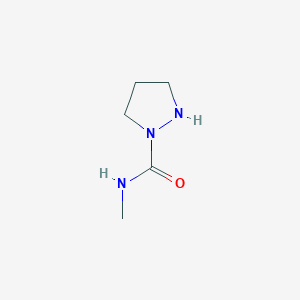
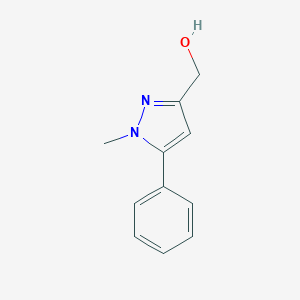
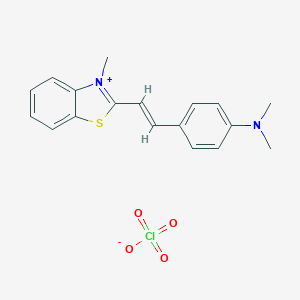
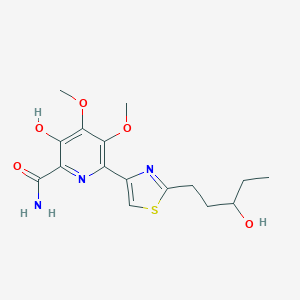
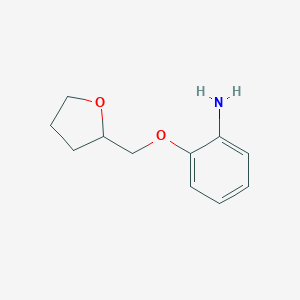
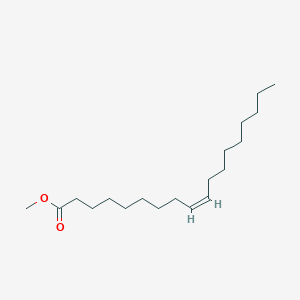
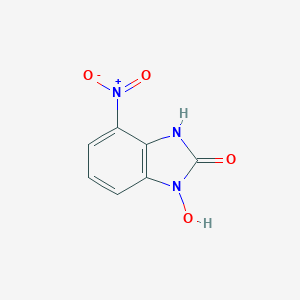
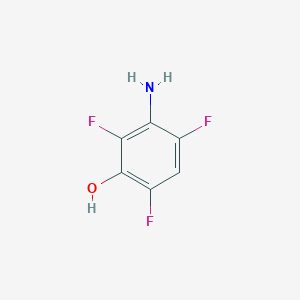
![[benzoyl(ethoxy)amino] acetate](/img/structure/B55209.png)
